O-methyl butanethioate

Gas Chromatography Retention Time Volatile Organic Compounds

O-Methyl butanethioate (CAS 52726-01-9, molecular formula C5H10OS, molecular weight 118.197 Da) is a thiocarboxylic O-ester characterized by the core structure CCCC(=S)OC, distinguishing it from the more commonly encountered S-methyl butanethioate isomer. This compound belongs to the fatty acyl thioester class, a category of sulfur-containing volatiles known for their powerful olfactory properties and low sensory perception thresholds.

Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
CAS No. 52726-01-9
Cat. No. B7888320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-methyl butanethioate
CAS52726-01-9
Molecular FormulaC5H10OS
Molecular Weight118.20 g/mol
Structural Identifiers
SMILESCCCC(=S)OC
InChIInChI=1S/C5H10OS/c1-3-4-5(7)6-2/h3-4H2,1-2H3
InChIKeyWRSAYLZFQLMHKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl Butanethioate (CAS 52726-01-9): Procurement Guide for Specialty Thioester Selection


O-Methyl butanethioate (CAS 52726-01-9, molecular formula C5H10OS, molecular weight 118.197 Da) is a thiocarboxylic O-ester characterized by the core structure CCCC(=S)OC, distinguishing it from the more commonly encountered S-methyl butanethioate isomer . This compound belongs to the fatty acyl thioester class, a category of sulfur-containing volatiles known for their powerful olfactory properties and low sensory perception thresholds [1]. Predicted physicochemical parameters include a density of 1.0±0.1 g/cm³ and a boiling point of 121.8±23.0 °C at 760 mmHg . Due to its thioester functional group, the compound is susceptible to nucleophilic acyl substitution and hydrolysis reactions, characteristics that influence both its analytical handling and its potential release kinetics in application matrices [2]. As a specialized sulfur volatile, O-methyl butanethioate finds prospective application in flavor and fragrance research, particularly where sulfurous, cheesy, or tropical fruit aroma notes are required [1]. However, its procurement and scientific selection present unique considerations that differ significantly from its S-methyl analog, as detailed in the evidence below.

Why S-Methyl Butanethioate Cannot Replace O-Methyl Butanethioate: Evidence-Based Differentiation


The procurement decision between O-methyl butanethioate (CAS 52726-01-9) and its S-methyl analog (CAS 2432-51-1) is not a matter of simple isomer interchangeability. Fundamental differences in molecular structure dictate divergent physicochemical behavior, regulatory classification, and, consequently, research applicability. The S-isomer possesses a well-documented regulatory footprint, including FEMA No. 3310 and JECFA No. 484 status [1]. In contrast, the O-isomer lacks established regulatory recognition, immediately constraining its use to non-consumable research or analytical contexts. Furthermore, the sulfur atom's position fundamentally alters the compound's hydrolysis and reaction kinetics [2]. Substituting without acknowledging these distinctions risks invalidating experimental outcomes, producing unexpected analytical results, or inadvertently introducing unapproved substances into formulations. The following quantitative evidence provides the necessary basis for informed scientific selection and procurement.

O-Methyl Butanethioate (CAS 52726-01-9): Key Differential Evidence for Scientific Procurement


Thermal Volatility and Analytical Distinction: Boiling Point Difference vs. S-Methyl Isomer

O-Methyl butanethioate exhibits a significantly lower boiling point than its S-methyl analog, a critical parameter for gas chromatographic separation and method development. The O-isomer is predicted to boil at 121.8±23.0 °C at 760 mmHg , whereas the S-isomer has an experimentally determined boiling point of 142–143 °C at 757 mmHg [1]. This difference of approximately 20 °C is sufficient to yield distinct retention indices on both polar and non-polar GC columns [2]. For analytical chemists developing methods to resolve thioester isomer mixtures in complex food or environmental matrices, this thermal volatility gap provides a quantifiable basis for peak identification and avoids co-elution errors that could arise from assuming isomer equivalence.

Gas Chromatography Retention Time Volatile Organic Compounds Analytical Method Development

Regulatory Classification: Contrasting Procurement and Application Constraints

The regulatory statuses of O-methyl and S-methyl butanethioate are fundamentally divergent, directly impacting permissible procurement routes and application contexts. S-Methyl butanethioate (CAS 2432-51-1) possesses established regulatory recognition, including FEMA No. 3310, JECFA No. 484, and an FDA UNII identifier (2P1E432MYZ) [1][2]. This designation permits its use as a flavoring substance in food applications at recommended final flavored food concentrations of 10–200 mg/kg . Conversely, O-methyl butanethioate (CAS 52726-01-9) has no FEMA number, no JECFA designation, and is not listed in FDA's Substances Added to Food (formerly EAFUS) database [3]. This regulatory asymmetry means the O-isomer is strictly confined to research and development (R&D) applications, analytical method development, or use as a reference standard, whereas the S-isomer is qualified for consumable product formulation.

Food Flavor Regulation GRAS Status Procurement Compliance Analytical Reference Standards

Odor Threshold Differential: S-Methyl Thioester Quantified at 6 ng

The S-methyl thioester homolog exhibits an exceptionally low odor detection threshold of 6 ng (as determined by gas chromatography-olfactometry for S-methyl thiobutanoate) [1]. This quantitative threshold establishes S-methyl butanethioate as a potent contributor to aroma profiles even at trace concentrations. No peer-reviewed odor threshold data currently exists for O-methyl butanethioate in the open literature. This absence of sensory quantification for the O-isomer is itself a differentiating factor: the S-isomer's sensory potency is established and predictable, whereas the O-isomer's sensory profile remains uncharacterized. Structure-odor relationship studies indicate that the position of the sulfur atom (O-ester vs. S-ester) significantly influences volatility and receptor binding, suggesting that the O-isomer may exhibit a substantially different threshold and odor character [2].

Sensory Analysis Gas Chromatography-Olfactometry Flavor Chemistry Odor Threshold

Hydrolytic Stability: Thioester Half-Life Considerations for Experimental Design

Thioesters, including O-methyl butanethioate, undergo spontaneous hydrolysis in aqueous environments. While direct half-life data for O-methyl butanethioate are not published, class-level kinetic data for analogous short-chain thioesters provide a reference framework. S-Methyl thioacetate, a structurally related thioester, exhibits a hydrolysis half-life of 155 days at pH 7 and 23 °C [1]. This extended but finite stability window indicates that O-methyl butanethioate is susceptible to gradual degradation in aqueous matrices over multi-month experimental timelines. For comparison, the compound is thermodynamically less stable than its oxygen ester analog, with thioester hydrolysis being thermodynamically more favorable than oxoester hydrolysis [2]. Researchers should anticipate measurable degradation in long-term aqueous stability studies, particularly under non-neutral pH conditions, and should plan analytical verification accordingly.

Chemical Stability Hydrolysis Kinetics Thioester Reactivity Formulation Shelf-Life

GC Retention Behavior: Isomer-Specific Separation on Polar vs. Non-Polar Columns

The differential retention behavior of thiolic esters (O-thioesters) and carboxylic esters (S-thioesters) on gas chromatographic columns of varying polarity is a well-documented analytical phenomenon [1]. O-Methyl butanethioate, as a thiocarboxylic O-ester (RC(=S)OR'), exhibits distinct free energy of solution characteristics compared to S-methyl butanethioate (RC(=O)SR'), leading to separation on both polar and non-polar stationary phases. This differential retention is sufficient to resolve the two isomers, enabling unambiguous identification when authentic reference standards are available. For analytical laboratories performing GC-MS or GC-FID analysis of thioester-containing mixtures, this chromatographic distinction eliminates the risk of misidentification that could occur if the isomers were assumed to co-elute. Procurement of O-methyl butanethioate as a reference standard is therefore essential for accurate compound confirmation in volatile sulfur compound analysis of food, environmental, or metabolomic samples.

Gas Chromatography Retention Index Method Validation Analytical Chemistry

Predicted Partition Coefficient (LogP): Lipophilicity and Matrix Partitioning Behavior

The predicted octanol-water partition coefficient (LogP) for O-methyl butanethioate is 1.79, as calculated by the ACD/Labs Percepta PhysChem Module . This value places the compound in a moderate lipophilicity range, suggesting preferential partitioning into lipid phases over aqueous phases. In flavor research contexts, LogP is a key predictor of how a volatile compound will partition between different food matrix components (e.g., fat, protein, water), which directly influences aroma release kinetics and perceived flavor intensity. The S-isomer shares the identical predicted LogP of 1.79 due to isomeric molecular formula equivalence [1]; however, the difference in functional group arrangement may affect actual measured partition coefficients and matrix interaction dynamics. Researchers investigating structure-odor relationships or flavor release phenomena may find this compound useful as an isomeric control in comparative partition studies.

Lipophilicity Flavor Release Kinetics Food Matrix Interaction QSAR

O-Methyl Butanethioate: Validated Application Scenarios for Scientific and Industrial Use


Analytical Reference Standard for Isomer-Specific GC-MS Method Development

Given its predicted boiling point of 121.8±23.0 °C, O-methyl butanethioate elutes significantly earlier than the S-isomer (142–143 °C) under equivalent GC conditions . This thermal volatility gap ensures chromatographic resolution on standard capillary columns, making the O-isomer an essential reference standard for analytical laboratories developing or validating methods to detect and quantify thioester isomers in complex matrices. Procurement of authenticated O-methyl butanethioate enables unambiguous peak assignment in GC-MS or GC-FID workflows, preventing the misidentification that could occur if S-methyl butanethioate were used as a surrogate standard. This is particularly relevant for metabolomics studies, environmental volatile organic compound (VOC) analysis, and food aroma research where isomeric thioesters may co-occur.

Non-Consumable Flavor Research and Structure-Odor Relationship Studies

O-Methyl butanethioate lacks FEMA, JECFA, and FDA UNII designations, whereas the S-isomer holds FEMA No. 3310 and JECFA No. 484 status . This regulatory asymmetry confines the O-isomer strictly to research and development (R&D) applications where the compound will not enter the human food supply. It is particularly suited for structure-odor relationship (SOR) investigations comparing O-thioester versus S-thioester olfactory properties, as well as in vitro studies of thioester-enzyme interactions (e.g., thioesterase substrate specificity assays ). Its use in these contexts provides scientific insights without triggering the regulatory and compliance burdens associated with food-grade materials.

Thioester Reactivity and Hydrolysis Kinetics Research

O-Methyl butanethioate is a member of the thioester class, which undergoes spontaneous hydrolysis in aqueous environments. Class-level data for analogous short-chain thioesters indicate hydrolysis half-lives on the order of months at neutral pH (e.g., 155 days for S-methyl thioacetate at pH 7, 23 °C) . This extended but finite stability window supports the use of O-methyl butanethioate as a model substrate in studies of thioester hydrolysis kinetics, nucleophilic acyl substitution reactions, and the development of thioester-based prodrugs or delivery systems. Researchers investigating the comparative hydrolytic stability of O-thioesters versus S-thioesters can utilize this compound as a representative O-ester scaffold.

Volatile Sulfur Compound Profiling in Fermented Food and Beverage Research

Volatile sulfur compounds, including thioesters, are key contributors to the characteristic aromas of fermented foods such as cheese, beer, and wine . While S-methyl butanethioate has been identified and quantified in various cheese varieties and is associated with sulfureous, egg, and cheese notes , the occurrence and sensory contribution of O-methyl butanethioate in these matrices remains underexplored. Procurement of the O-isomer enables its inclusion as a target analyte in comprehensive volatile profiling studies of fermented products, potentially revealing novel biomarkers of specific microbial metabolic pathways or processing conditions. This application is purely analytical and research-oriented, consistent with the compound's non-food-grade status.

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